4-cyclohex-3-en-1-yl-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
4-(CYCLOHEX-3-EN-1-YL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. . This particular compound features a cyclohexene ring, a methoxy group, and a nitro group, making it a unique structure with potential for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(CYCLOHEX-3-EN-1-YL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can be achieved through several synthetic routes. One common method involves the reaction of a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the use of activated alkynes and aromatic amines under specific catalytic conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
4-(CYCLOHEX-3-EN-1-YL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Scientific Research Applications
4-(CYCLOHEX-3-EN-1-YL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(CYCLOHEX-3-EN-1-YL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s quinoline core can intercalate with DNA, affecting replication and transcription processes .
Comparison with Similar Compounds
Similar compounds to 4-(CYCLOHEX-3-EN-1-YL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE include other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Camptothecin: A natural product with anticancer properties.
Mepacrine: Another antimalarial compound with a quinoline structure
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-cyclohex-3-en-1-yl-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H22N2O3/c1-24-17-11-13(21(22)23)10-16-14-8-5-9-15(14)18(20-19(16)17)12-6-3-2-4-7-12/h2-3,5,8,10-12,14-15,18,20H,4,6-7,9H2,1H3 |
InChI Key |
PSPLPPYNGLDIRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1NC(C3C2C=CC3)C4CCC=CC4)[N+](=O)[O-] |
Origin of Product |
United States |
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